molecular formula C12H23NO B13275936 2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol

2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13275936
M. Wt: 197.32 g/mol
InChI Key: GIJWALOUQTYWTL-UHFFFAOYSA-N
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Description

2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NO It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with hex-5-en-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, various substituted amines, and alcohols .

Scientific Research Applications

2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-ol
  • 1-Cyclohexen-3-ol
  • 1-Hydroxy-2-cyclohexene
  • 2-Cyclohexenyl alcohol
  • 3-Hydroxy-1-cyclohexene
  • 3-Hydroxycyclohexene

Uniqueness

2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-(hex-5-en-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H23NO/c1-3-4-7-10(2)13-11-8-5-6-9-12(11)14/h3,10-14H,1,4-9H2,2H3

InChI Key

GIJWALOUQTYWTL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1CCCCC1O

Origin of Product

United States

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